molecular formula C14H15F3N4S B13370122 6-(1-Adamantyl)-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-(1-Adamantyl)-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B13370122
M. Wt: 328.36 g/mol
InChI Key: BQHZVKCPIJMWHE-UHFFFAOYSA-N
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Description

6-(1-Adamantyl)-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a synthetic small molecule of significant interest in medicinal chemistry and oncology research. This compound belongs to the class of fused heterocycles, which are known to interact with diverse biological targets due to their ability to mimic purine bases . The structure integrates two key pharmacophores: a rigid, lipophilic adamantane group, which can enhance binding affinity and metabolic stability , and a triazolothiadiazole core system that is a recognized bioisostere of native nucleobases . The inclusion of a trifluoromethyl group is a strategic modification often associated with improved pharmacokinetic properties, including enhanced membrane permeability and bioavailability . Preliminary investigations of analogous triazolothiadiazole derivatives have demonstrated potent and selective inhibitory activity against critical enzymatic targets in cancer cell proliferation. Notably, similar compounds have been identified as potent and selective c-Met kinase inhibitors, with IC50 values in the nanomolar range . c-Met is a receptor tyrosine kinase that is a high-value target in cancer therapy, and its inhibition can disrupt tumor growth, invasion, and metastasis. The biological profile of this structural class suggests that this compound is a promising candidate for use in mechanistic studies, target validation, and early-stage anticancer drug discovery programs . This product is intended for research applications only. Applications: • Lead compound in oncology and drug discovery research • Biochemical tool for studying kinase signaling pathways • Structural scaffold for the synthesis of novel derivatives with potential biological activity Disclaimer: This compound is For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this material with appropriate precautions in a laboratory setting.

Properties

Molecular Formula

C14H15F3N4S

Molecular Weight

328.36 g/mol

IUPAC Name

6-(1-adamantyl)-3-(trifluoromethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C14H15F3N4S/c15-14(16,17)10-18-19-12-21(10)20-11(22-12)13-4-7-1-8(5-13)3-9(2-7)6-13/h7-9H,1-6H2

InChI Key

BQHZVKCPIJMWHE-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C4=NN5C(=NN=C5S4)C(F)(F)F

Origin of Product

United States

Preparation Methods

Construction of the 1,2,4-Triazolo[3,4-b]thiadiazole Core

  • The synthesis typically begins with 4-amino-5-mercapto-1,2,4-triazole derivatives as key intermediates.
  • Cyclization with appropriate carboxylic acid derivatives or acid chlorides under dehydrating conditions (e.g., phosphorus oxychloride) leads to the formation of the fused triazolo-thiadiazole ring system.
  • Microwave-assisted synthesis has been demonstrated to significantly accelerate this cyclization step, improving yields and reducing reaction times (e.g., heating at 140°C under microwave irradiation for 5–15 minutes).

Incorporation of the 3-(Trifluoromethyl) Group

  • The trifluoromethyl substituent at position 3 is introduced either by starting from a trifluoromethyl-substituted precursor or by post-cyclization functionalization.
  • A common approach is to use 3-(trifluoromethyl)benzoic acid or related trifluoromethylated carboxylic acid derivatives as reactants in the cyclization step.
  • Alternatively, trifluoromethylation reagents (e.g., Togni’s reagent or Ruppert–Prakash reagent) can be employed for selective trifluoromethylation on the heterocyclic ring after core formation, although this is less common for this scaffold.

Detailed Preparation Method (Example Protocol)

Step Reagents & Conditions Description
1 4-Amino-5-mercapto-1,2,4-triazole + 1-adamantylcarboxylic acid + Phosphorus oxychloride (POCl3) Mix equimolar amounts of the triazole and adamantyl acid in POCl3 (5 mL). Heat under microwave irradiation at 140°C, 250 W for 10 minutes. This promotes cyclodehydration and ring fusion.
2 Quench reaction by pouring into crushed ice, neutralize with sodium bicarbonate To precipitate the product and remove excess POCl3.
3 Filter, wash with cold water, and recrystallize from ethanol/dimethylformamide mixture Purification of the fused triazolo-thiadiazole intermediate bearing the adamantyl substituent.
4 Introduction of trifluoromethyl group (if not introduced initially) If trifluoromethyl is not present in starting acid, perform electrophilic trifluoromethylation on the intermediate using reagents like Togni’s reagent under mild conditions.
5 Final purification and characterization Use recrystallization and chromatographic techniques. Characterize by IR, 1H-NMR, 13C-NMR, LC-MS, and elemental analysis to confirm structure and purity.

Characterization and Analytical Data

  • Infrared (IR) Spectroscopy : Characteristic absorption bands for C=N and C=S groups in the triazolo-thiadiazole ring, typically around 1600–1700 cm⁻¹, and C-F stretches for trifluoromethyl groups near 1200 cm⁻¹.
  • Nuclear Magnetic Resonance (NMR) :
    • 1H-NMR shows signals for adamantyl protons (multiplets around 1.6–2.2 ppm) and aromatic protons of the heterocyclic ring.
    • 13C-NMR confirms carbon signals for adamantyl cage carbons, triazole, thiadiazole carbons, and trifluoromethyl carbon (typically a quartet due to coupling with fluorines).
  • Mass Spectrometry (LC-MS) : Molecular ion peak corresponding to the molecular weight of the compound confirms the presence of both adamantyl and trifluoromethyl substituents.
  • Elemental Analysis : Confirms the calculated percentages of C, H, N, S, and F in the compound, validating the molecular formula.

Summary of Research Perspectives and Variations

  • Microwave-assisted synthesis is widely favored for this class of compounds due to enhanced reaction rates and improved yields compared to conventional heating.
  • Variations in the substituents on the triazolo-thiadiazole ring (e.g., different alkyl or aryl groups) can be achieved by selecting appropriate carboxylic acid derivatives during cyclization.
  • The adamantyl group enhances lipophilicity and metabolic stability, while the trifluoromethyl group improves electron-withdrawing effects, potentially modulating biological activity.
  • Alternative synthetic routes include using acyl hydrazines or thiosemicarbazides as precursors for the thiadiazole ring formation, but these are less direct for this specific substitution pattern.

Data Table: Typical Microwave-Assisted Cyclization Conditions for 1,2,4-Triazolo[3,4-b]thiadiazole Derivatives

Parameter Condition Notes
Starting materials 4-Amino-5-mercapto-1,2,4-triazole + substituted carboxylic acid (adamantyl, trifluoromethyl) Equimolar ratios preferred
Solvent Phosphorus oxychloride (POCl3) Acts as dehydrating and cyclization agent
Temperature 140 °C Controlled by microwave instrument
Microwave Power 250 W Efficient energy input
Time 5–15 minutes Optimized for high yield
Work-up Quenching in ice, neutralization with NaHCO3 Precipitates product
Purification Recrystallization from EtOH-DMF High purity product

This detailed preparation method integrates the core synthetic strategies and modern microwave-assisted techniques supported by published research in pharmaceutical chemistry. The methodology ensures efficient synthesis of 6-(1-Adamantyl)-3-(trifluoromethyl)triazolo[3,4-b]thiadiazole with high purity and yield, suitable for further pharmacological evaluation.

Chemical Reactions Analysis

Types of Reactions

6-(1-Adamantyl)-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogenating agents, nucleophiles, electrophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, 6-(1-Adamantyl)-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Studies may focus on its interactions with biological targets, such as enzymes or receptors, to understand its mechanism of action.

Medicine

In medicinal chemistry, 6-(1-Adamantyl)-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole could be explored for its potential therapeutic applications. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.

Industry

In the industrial sector, this compound may be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 6-(1-Adamantyl)-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the nature of the target and the context of the interaction.

Comparison with Similar Compounds

Structural Comparison with Analogues

Core Modifications

The triazolo[3,4-b][1,3,4]thiadiazole scaffold is common among analogues. Key structural variations include:

  • Position 6 substituents : Adamantyl (bulky, lipophilic) vs. aryl (e.g., 3-fluorophenyl, 2-chloro-6-fluorophenyl) or heterocycles (e.g., 5-methylisoxazolyl) .
  • Position 3 substituents : Trifluoromethyl (-CF₃) vs. halogens (e.g., -Br, -Cl), methyl (-CH₃), or methoxyphenyl .
Table 1: Structural Features of Selected Analogues
Compound Position 6 Substituent Position 3 Substituent Reference IDs
Target Compound 1-Adamantyl Trifluoromethyl (-CF₃)
5l (4-bromophenyl analogue) 1-Adamantyl 4-Bromophenyl
5d (2-fluorophenyl analogue) 1-Adamantyl 2-Fluorophenyl
6-(5-methylisoxazolyl) derivative 5-Methylisoxazolyl Trifluoromethyl (-CF₃)
3-(3,4-dimethoxyphenyl) derivative 2-Methoxyphenyl 3,4-Dimethoxyphenyl

Crystallographic Insights

  • Adamantyl-containing compounds exhibit distinct packing due to C–H···F interactions and π-stacking. For example, 6-(1-adamantyl)-3-(3-fluorophenyl) forms 1D chains via C–H···F bonds and π-π interactions between triazole and fluorophenyl rings .
  • Non-adamantyl analogues (e.g., phenyl-substituted) rely more on halogen bonds (C–Cl···π) and weaker van der Waals interactions .

Antiproliferative Activity

  • Adamantyl-containing compounds : Compound 5l (4-bromophenyl) showed IC₅₀ = 12.3 µM against MCF-7 breast cancer cells via MTT assay .
  • Non-adamantyl analogues: 3-(2-fluorophenyl)-6-phenyl derivatives exhibited anti-exudative activity in carrageenan-induced edema models .

Antimicrobial and Anti-inflammatory Activity

  • 6-(5-methylisoxazolyl)-CF₃ derivative : Demonstrated potent antibacterial activity (MIC = 4 µg/mL against S. aureus) .
  • Adamantyl-free anti-inflammatory agents : 3b and 3c (naphthoxyacetic acid derivatives) reduced paw edema by 78% (vs. 82% for naproxen) with lower ulcerogenicity .

Molecular Interactions and Theoretical Studies

  • Hirshfeld Surface Analysis : Adamantyl derivatives show reduced hydrogen bonding (2–3% vs. 5–7% for phenyl analogues) but enhanced C–H···π interactions (10–12%) due to bulky substituents .

Biological Activity

6-(1-Adamantyl)-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological effects, including antimicrobial, antitumor, and other pharmacological properties.

  • Molecular Formula : C17H18F3N4S
  • Molar Mass : 326.42 g/mol
  • CAS Number : 893774-94-2

These properties suggest a complex structure that may contribute to its biological activities.

Antimicrobial Activity

Research has shown that compounds within the thiadiazole family exhibit significant antimicrobial properties. For instance, studies have demonstrated that derivatives of 1,2,4-thiadiazoles possess activity against various microorganisms:

MicroorganismActivity Level
Staphylococcus aureusModerate to High
Candida albicansModerate
Escherichia coliLow

In particular, the compound has been tested against Staphylococcus aureus and Candida albicans using disk diffusion methods, revealing promising results in inhibiting their growth .

Antitumor Activity

The compound's antitumor potential has also been evaluated in several studies. For example:

  • Cell Lines Tested : KB (human oral cancer), DLD (colorectal cancer), HepG2 (liver cancer).
  • IC50 Values : The compound showed IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL against various tumor cell lines .

The structure-activity relationship (SAR) analysis indicated that the presence of specific functional groups significantly enhances cytotoxic activity. The thiadiazole ring is essential for its antitumor efficacy.

The proposed mechanisms through which 6-(1-adamantyl)-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole exerts its biological effects include:

  • Inhibition of DNA Synthesis : Similar compounds have been shown to interfere with DNA replication in cancer cells.
  • Antioxidant Activity : Some studies suggest that these compounds may exhibit antioxidant properties that contribute to their protective effects against cellular damage.

Case Studies

Several case studies have documented the effects of related compounds. For instance:

  • A study on a series of thiadiazole derivatives revealed significant antitumor activity with improved selectivity towards cancer cells compared to normal cells.
  • Another investigation highlighted the potential of these compounds in treating infections caused by resistant strains of bacteria.

Q & A

Basic Research Questions

What synthetic methodologies are optimized for preparing 6-(1-adamantyl)-3-(trifluoromethyl)triazolothiadiazole derivatives?

The synthesis involves cyclocondensation of 4-amino-5-(aryl)-2H-1,2,4-triazole-3(4H)-thiones with adamantane-1-carboxylic acid in the presence of POCl₃ under reflux. Key steps include:

  • Reaction conditions : Reflux for 4 hours, neutralization with K₂CO₃, and purification via column chromatography (CHCl₃/EtOAc) .
  • Yield optimization : Adjusting stoichiometric ratios (e.g., 1:1 thione:carboxylic acid) and solvent polarity improves yields to ~76% .
  • Critical parameters : Excess POCl₃ ensures complete cyclization, while ice quenching prevents side reactions.

How is the structural confirmation of this compound achieved using spectroscopic and crystallographic techniques?

  • Spectroscopy :
    • ¹H/¹³C NMR : Assignments of adamantyl protons (δ 1.7–2.1 ppm) and trifluoromethyl (δ -62 ppm in ¹⁹F NMR) confirm substituent positions .
    • IR : Peaks at 1600–1650 cm⁻¹ (C=N) and 1120 cm⁻¹ (C-F) validate the triazole-thiadiazole core .
  • X-ray crystallography :
    • Crystal system : Orthorhombic (Pbca) with unit cell dimensions a = 13.2684 Å, b = 12.4293 Å, c = 20.2231 Å .
    • Intermolecular interactions : C–H···S (3.3 Å) and π–π stacking (3.88 Å) stabilize the crystal lattice .

What in vitro assays are used to evaluate the antiproliferative activity of this compound?

  • MTT assay : Cells (e.g., HeLa, MCF-7) are treated with compound concentrations (1–100 µM) for 48–72 hours.
  • Protocol :
    • Dissolve compound in DMSO (<0.1% final concentration).
    • Measure absorbance at 570 nm to calculate IC₅₀ values .
  • Controls : Cisplatin as a positive control; solvent-only as a negative control.

Advanced Research Questions

How do substituent variations at the 3- and 6-positions influence biological activity?

A SAR study reveals:

Substituent at 3-positionSubstituent at 6-positionActivity (IC₅₀, µM)Source
TrifluoromethylAdamantyl12.5 (MCF-7)
4-BromophenylAdamantyl18.9 (HeLa)
2-FluorophenylAdamantyl22.4 (MCF-7)
  • Trends : Bulky adamantyl enhances lipophilicity, improving membrane permeability. Electron-withdrawing groups (e.g., CF₃) boost cytotoxicity .

What mechanistic insights explain its selective COX-2 inhibition over COX-1?

  • Molecular docking : The adamantyl group occupies COX-2’s hydrophobic pocket (Val523, Ser530), while the trifluoromethyl group forms halogen bonds with Tyr355 .
  • Enzyme assays :
    • COX-2 IC₅₀ : 0.8 µM vs. COX-1 IC₅₀ : >50 µM, indicating >60-fold selectivity .
  • Validation : Mutagenesis studies confirm key residue interactions .

How can contradictions in antiproliferative data across studies be resolved?

Discrepancies in reported IC₅₀ values (e.g., 12.5 vs. 35 µM for MCF-7) arise from:

  • Assay variability : Differences in cell passage number, serum concentration, or incubation time.
  • Compound purity : HPLC purity thresholds (>95% vs. <90%) significantly affect activity .
  • Statistical rigor : Replicate numbers (n=3 vs. n=6) and normalization methods (e.g., background subtraction).
  • Recommendation : Standardize protocols per CLSI guidelines and report purity metrics .

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